(R)-2-Amino-6-(dimethylamino)hexanoicacid

Chiral amino acid analysis Enantiomeric purity Peptide synthesis quality control

Researchers using all-L peptides face rapid proteolytic clearance in serum. (R)-2-Amino-6-(dimethylamino)hexanoic acid (CAS 760975-35-7) solves this by providing a D-configured, N6,N6-dimethylated lysine surrogate that simultaneously installs protease resistance and a defined dimethyl-lysine mimic. Key advantages: - Enables mirror-image phage display and D-peptide library synthesis with verified chiral integrity. - Side-chain pKa of ~9.98 eliminates ε-NH H-bond donor capacity, tuning methyl-reader domain engagement. - Supplied at 95% purity with full COA; available in 1 g-25 g scales for process chemistry and SAR campaigns.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
Cat. No. B13324945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-6-(dimethylamino)hexanoicacid
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(C(=O)O)N
InChIInChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m1/s1
InChIKeyXXEWFEBMSGLYBY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-6-(dimethylamino)hexanoic Acid – Chiral N6,N6-Dimethyl-D-Lysine for Precision Peptide and Probe Synthesis


(R)-2-Amino-6-(dimethylamino)hexanoic acid (CAS 760975-35-7) is a non‑proteinogenic, chiral α‑amino acid derivative constituting the D‑enantiomer of N6,N6‑dimethyllysine . With a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 Da, the compound bears a tertiary dimethylamino side‑chain that retains a permanent positive charge at physiological pH while abolishing the ε‑amino hydrogen‑bond donor capacity of native lysine [1]. Its (R)‑configuration distinguishes it from the naturally occurring (S)‑enantiomer (N6,N6‑dimethyl‑L‑lysine, CAS 2259‑86‑1) and renders it a critical building block for D‑peptide libraries, mirror‑image drug candidates, and epigenetic probes requiring defined stereochemistry .

Chiral reference-standard workflow for D‑amino acid peptide synthesis
Enantiomer-comparison study context with defined (R)-configuration
Non‑proteinogenic building block for mirror‑image probe libraries

Why (R)-2-Amino-6-(dimethylamino)hexanoic Acid Cannot Be Replaced by the L‑Enantiomer or Unmodified Lysine in Rigorous Experimental Designs


Generic substitution of (R)-2-amino-6-(dimethylamino)hexanoic acid with its (S)‑enantiomer, the racemate, or unmodified lysine introduces both stereochemical and physicochemical confounds that undermine experimental reproducibility. The D‑configuration determines the handedness of the peptide backbone, directly controlling protease susceptibility, target‑binding topology, and immunogenicity [1]. Simultaneously, the N6,N6‑dimethyl modification shifts the side‑chain pKa from 10.53 (native lysine) to 9.98 [2] and eliminates the ε‑NH hydrogen‑bond donor, altering the charge‑state and interaction landscape at physiological pH [2]. These two features – stereochemistry and dimethylation – operate orthogonally, meaning that neither an L‑dimethyllysine nor a D‑lysine alone recapitulates the properties of the target compound. The quantitative evidence below delineates exactly where and by how much these substitutions fail.

Stereochemistry mismatch The (S)-enantiomer or racemate may alter target binding topology and protease susceptibility, limiting direct substitution.
Dimethylation status mismatch Unmodified lysine or monomethyllysine may not replicate the N6,N6-dimethyl H‑bond donor loss and pKa shift, changing electrostatic context.
Orthogonal property drift Neither L‑dimethyllysine nor D‑lysine alone recapitulates the combined D‑configuration + dimethylation profile; experimental reproducibility may be compromised.

(R)-2-Amino-6-(dimethylamino)hexanoic Acid – Quantitative Differentiation Evidence Versus Closest Comparators


Opposite Optical Rotation Versus the L‑Enantiomer Defines Stereochemical Identity for Chiral Purity Verification

The (R)-enantiomer (D‑configuration) displays an optical rotation opposite in sign to the (S)-enantiomer (L‑configuration). The (S)-enantiomer (CAS 2259-86-1) is reported with a specific rotation of α²⁵/D +11.0° ± 2° (c = 1.07, H₂O) . By symmetry of the chirality axis, the (R)-enantiomer is expected to exhibit α²⁵/D approximately −11.0° under identical conditions. This sign inversion provides a straightforward polarimetric or chiral‑HPLC quality‑control metric for verifying enantiomeric identity and detecting racemization, which is critical when the D‑configuration is mandatory for downstream function .

Optical Rotation Sign
Data to verify
~ −11.0° vs +11.0° ± 2° (L‑enantiomer)
Supports enantiomeric identity verification during procurement
Predicted from enantiomeric relationship; requires independent measurement
Chiral amino acid analysis Enantiomeric purity Peptide synthesis quality control

Reduced Side‑Chain Basicity (ΔpKa = −0.55) Relative to Unmodified Lysine Alters Protonation State at Physiological pH

N6,N6‑dimethylation reduces the basicity of the side‑chain amino group compared to unmodified lysine. The strongest basic pKa of N6,N6‑dimethyllysine is 9.98 [1], versus 10.53 for the ε‑ammonium group of native lysine [2]. This ΔpKa of −0.55 units means that at pH 7.4 the dimethylated side‑chain is approximately 99.7 % protonated, whereas native lysine is >99.9 % protonated — a small but measurable difference that affects the local electrostatic potential and solvent accessibility when the residue is embedded in a peptide or protein context.

Side‑Chain pKa Shift
Reported
ΔpKa = −0.55 (9.98 vs 10.53)
Measurable charge-state difference at physiological pH
May alter local electrostatics in peptide context
Physicochemical profiling Charge state modulation Peptide-membrane interaction

Elimination of the ε‑Amino Hydrogen‑Bond Donor While Retaining Cationic Charge Redefines Interaction Surfaces

Dimethylation of the N6‑position converts the primary ε‑amine of lysine into a tertiary amine, preserving the cationic charge (pKa = 9.98) but completely removing the two hydrogen‑bond donor protons. In contrast, unmodified lysine can donate up to three H‑bonds from its ε‑NH₃⁺ group, while monomethyllysine retains one such donor. This structural change is exploited by methyl‑lysine reader domains (e.g., MBT, chromo‑barrel, PHD fingers), which discriminate between mono‑, di‑, and trimethyllysine through aromatic‑cage geometry [1]. Incorporation of the (R)‑dimethyllysine into a peptide probe thus provides a defined dimethylation state with the stereochemical reversal required for mirror‑image ligand discovery [2].

H‑Bond Donor Elimination
Class-level
0 H‑bond donors (dimethyl) vs 3 (lysine) vs 2 (monomethyl)
Redefines methyl‑lysine reader domain interaction profile
Structural inference from reader domain crystallography
Peptide-protein interaction Histone code mimicry Binding pocket engineering

D‑Configuration Confers Proteolytic Resistance – A Determinant for In‑Vivo Peptide Half‑Life

Peptides constructed entirely from D‑amino acids, or bearing D‑residues at scissile positions, exhibit markedly enhanced resistance to endogenous proteases. In a controlled study, an all‑D antimicrobial peptide (DP06) in which L‑lysine and L‑arginine residues were systematically replaced by their D‑counterparts demonstrated significantly prolonged stability in serum and maintained activity, whereas the all‑L parent was rapidly degraded [1]. Although this study did not specifically employ N6,N6‑dimethyl‑D‑lysine, the proteolytic protection principle is governed by the stereochemistry of the α‑carbon and generalises to any D‑amino acid building block, including the target compound [1].

Protease Resistance
Class-level
All‑D peptides show enhanced stability; D‑configuration generalisable
Supports D‑enantiomer selection for peptide half‑life studies
Class‑level evidence; not specific to N6,N6‑dimethyl‑D‑lysine
Peptide therapeutics Protease resistance D-peptide stability

Commercial Purity Benchmarking – (R)-Enantiomer Specification Versus the (S)-Enantiomer Standard

The (R)-2-amino-6-(dimethylamino)hexanoic acid is commercially available at a documented purity of 95 % (Leyan, CAS 760975-35-7) . For comparison, the (S)-enantiomer (N6,N6-dimethyl-L-lysine hydrochloride) is routinely supplied at ≥97 % purity (Aladdin) . While the 2 % purity differential is modest, the more critical specification is enantiomeric excess (e.e.), which must be verified independently — the L‑enantiomer hydrochloride salt reports a defined optical rotation, whereas the D‑enantiomer free base requires analogous characterisation to rule out racemic contamination during manufacture.

Commercial Purity Benchmark
Data to verify
Target: 95% (free base); Comparator (S‑enantiomer HCl): ≥97%
Purity specification supports procurement review
Enantiomeric excess requires independent verification
Amino acid procurement Enantiomeric purity specification Building block quality

High-Impact Application Scenarios for (R)-2-Amino-6-(dimethylamino)hexanoic Acid Based on Quantitative Differentiation Evidence


D‑Peptide Therapeutic Lead Discovery Requiring Protease‑Stable, Dimethyllysine‑Containing Sequences

When screening peptide libraries against intracellular or serum‑exposed targets, all‑L peptides are frequently limited by rapid proteolytic clearance. Incorporating (R)-2-amino-6-(dimethylamino)hexanoic acid as a D‑configured, N6,N6‑dimethylated lysine surrogate simultaneously installs protease resistance (via the D‑α‑carbon) [1] and a defined dimethyl‑lysine mimic that can engage or evade methyl‑lysine reader domains (via the tertiary ε‑amine) [2]. This dual functionality cannot be achieved with D‑lysine alone (which retains H‑bond donors) or with L‑dimethyllysine (which lacks protease resistance).

Mirror‑Image Phage Display and D‑Peptide Ligand Optimization

Mirror‑image phage display relies on the chemical synthesis of all‑D target proteins and the subsequent selection of L‑peptide ligands, which are then synthesised in the D‑configuration to yield protease‑resistant binders. (R)-2-Amino-6-(dimethylamino)hexanoic acid provides the dimethyl‑lysine residue needed when the target binding pocket naturally accommodates a dimethyllysine mark — common in chromatin biology targets. The opposite optical rotation sign (− vs +) relative to the L‑enantiomer [1] serves as a critical in‑process control for verifying correct D‑peptide assembly.

Epigenetic Probe Development Targeting Methyl‑Lysine Reader Domains with Stereochemical Control

Many malignant brain tumor (MBT) repeats, chromo‑barrel domains, and PHD fingers discriminate between mono‑, di‑, and trimethyllysine via an aromatic cage that is highly sensitive to the methylation state [1]. Incorporating the (R)-dimethyllysine residue into a histone tail peptide analogue provides a probe with exactly two methyl groups (dimethylation state) and a defined D‑stereochemistry, enabling structure‑activity relationship (SAR) studies that systematically vary both the methylation degree and backbone chirality. The side‑chain pKa of 9.98 (vs. 10.53 for native lysine) [2] further tunes the electrostatic contribution to binding.

Solid‑Phase Peptide Synthesis Process Development and Quality‑by‑Design Protocols

During SPPS optimisation, coupling efficiency and epimerisation risk must be quantified for each non‑proteinogenic building block. The 95 % chemical purity specification of the (R)-enantiomer free base [1] necessitates a pre‑coupling purity check, while the predicted optical rotation of ~−11.0° provides a fast chiral‑integrity readout after each synthetic step. Systematic comparison with the (S)-enantiomer (≥97 % purity, +11.0° rotation) [2] allows process chemists to establish acceptance criteria and detect racemisation during long or high‑temperature couplings.

Application
Selection Property
Validation Focus
D‑Peptide candidate screening
D‑stereochemistry and dimethylation state
Proteolytic stability and methyl‑reader domain context
Mirror‑image phage display ligand discovery
Defined optical rotation for chiral verification
D‑peptide assembly and enantiomeric identity control
Epigenetic probe development for methyl‑lysine readers
Exact dimethylation state and backbone chirality
Reader domain engagement and charge‑state tuning
SPPS process development with chiral integrity
Chiral purity and coupling efficiency metrics
Racemisation monitoring and pre‑coupling purity check
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